molecular formula C28H24Cl2O7 B10764482 (1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one

(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one

Cat. No.: B10764482
M. Wt: 543.4 g/mol
InChI Key: ZGJMIZXNGYVIRM-XCZPVHLTSA-N
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Description

(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one is a useful research compound. Its molecular formula is C28H24Cl2O7 and its molecular weight is 543.4 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound's intricate structure comprises multiple functional groups and stereocenters, which contribute to its potential biological activities. The molecular formula and weight are crucial for understanding its interactions within biological systems.

  • Molecular Formula : C₃₁H₄₃Cl₂O₃
  • Molecular Weight : 585.6 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit antimicrobial properties. For instance, studies have shown that chlorinated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic processes.

  • Mechanism of Action : The presence of chlorine atoms in the structure may enhance lipophilicity, allowing better penetration into microbial membranes.
  • Case Study : A related compound demonstrated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : IC50 values ranged from 15 to 30 µM across different cell lines, indicating moderate cytotoxicity.

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, and compounds that can modulate inflammatory pathways are of great interest. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.

  • Mechanism : It may inhibit NF-kB signaling pathways, leading to decreased expression of TNF-alpha and IL-6.
  • Research Finding : In vitro assays showed a reduction in cytokine levels by up to 50% at concentrations of 20 µM.

Summary of Biological Activities

Activity TypeAssessed EffectConcentration (µM)Reference
AntimicrobialInhibition of Gram-positive bacteria10
CytotoxicityInduction of apoptosis15 - 30
Anti-inflammatoryInhibition of TNF-alpha and IL-620

Properties

Molecular Formula

C28H24Cl2O7

Molecular Weight

543.4 g/mol

IUPAC Name

(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one

InChI

InChI=1S/C28H24Cl2O7/c1-10-6-12(35-5)8-14-15(10)26-16-11(9-28(4,36-14)37-26)7-13-17(22(16)31)23(32)18-19(27(13,2)3)20(29)25(34)21(30)24(18)33/h6-8,26,31,33-34H,9H2,1-5H3/t26-,28-/m0/s1

InChI Key

ZGJMIZXNGYVIRM-XCZPVHLTSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3C4=C(C5=C(C=C4C[C@](O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC

Canonical SMILES

CC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=C(C(=C6Cl)O)Cl)O)(C)C)O)OC

Origin of Product

United States

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